N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide
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Overview
Description
Scientific Research Applications
Biomedical Applications of Furan Derivatives
Furan derivatives are known for their versatility and potential in creating polymers, functional materials, and fuels derived from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives. HMF, for example, is a platform chemical that can be transformed into a variety of monomers and polymers, porous carbon materials, solvents, and even pharmaceuticals, highlighting the adaptability of furan-based compounds in developing sustainable materials and chemicals (Chernyshev et al., 2017). This suggests potential pathways for N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide in contributing to the development of new polymers and materials with unique properties.
Antimicrobial and Health-related Applications
Research into carboxymethyl chitosans, a class of carbohydrate polymers, indicates their significant biomedical applications due to enhanced biocompatibility and antimicrobial properties (Upadhyaya et al., 2013). While not directly analogous, the research underscores the potential of chemically modified organic compounds, including furan derivatives, in medical and health-related applications, ranging from hydrogels for wound healing to drug delivery systems.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
It has been suggested that the compound may induce cell cycle arrest and apoptosis in certain cancer cells . This involves the activation of various cellular pathways, leading to changes in cell growth and survival .
Biochemical Pathways
The compound appears to affect several biochemical pathways. In particular, it has been shown to induce G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells . This suggests that the compound may interfere with the normal cell cycle, leading to cell death.
Pharmacokinetics
Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
The compound’s action results in several molecular and cellular effects. It has been shown to cause cytotoxicity in HCT116 colorectal cancer cells, with several apoptotic events occurring, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . These events occur alongside cell cycle arrest due to the up-regulation of p53 and p21 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of certain reactions . Therefore, the physiological environment in which the compound is present can significantly impact its activity.
Future Directions
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-16-10-8-15(9-11-16)12-13-22-21(26)24-18-6-3-2-5-17(18)23-20(25)19-7-4-14-28-19/h2-11,14H,12-13H2,1H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTDRXXJXFRIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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